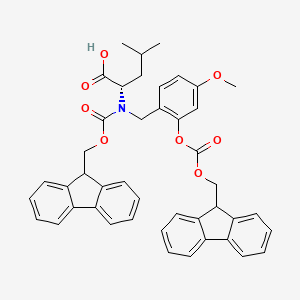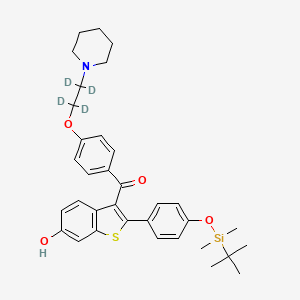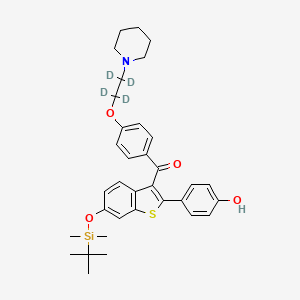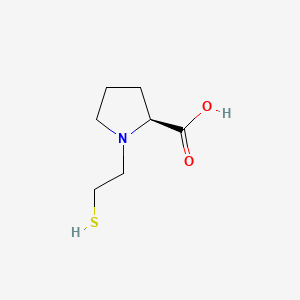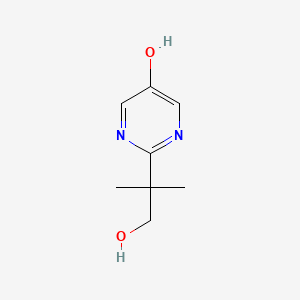
パロノセトロンカルボキサミド-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palonosetron-carboxamide-d1 is a complex organic compound with a unique bicyclic structure
科学的研究の応用
Chemistry
In chemistry, Palonosetron-carboxamide-d1 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its bicyclic structure allows it to interact with enzymes and receptors in unique ways, making it a subject of interest in enzymology and receptor biology.
Medicine
In medicine, Palonosetron-carboxamide-d1 is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
作用機序
Target of Action
Palonosetron-carboxamide-d1, also known as (1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide or (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting .
Mode of Action
Palonosetron-carboxamide-d1 acts as a selective antagonist of the 5-HT3 receptors . The antiemetic activity of the drug is achieved through the inhibition of these receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by Palonosetron-carboxamide-d1 is the serotonin pathway . By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors, thereby inhibiting the pathway and preventing the onset of nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of Palonosetron-carboxamide-d1 are characterized by a high bioavailability of 97% when taken orally . It has a long plasma half-life of approximately 40-50 hours , suggesting a prolonged duration of action. The drug is metabolized primarily in the liver, with 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted through the kidneys, with 49% of it being unchanged .
Result of Action
The primary result of the action of Palonosetron-carboxamide-d1 is the prevention of nausea and vomiting associated with emetogenic chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .
Action Environment
The action, efficacy, and stability of Palonosetron-carboxamide-d1 can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s body weight . In high-weight patients, lean body weight (LBW)-based dosing might be more suitable to avoid possible underdosing . The current fixed dosing of palonosetron-carboxamide-d1 is generally acceptable for adult patients with normal weight .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palonosetron-carboxamide-d1 typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the naphthalenecarboxamide moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.
化学反応の分析
Types of Reactions
Palonosetron-carboxamide-d1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bicyclic nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
類似化合物との比較
Similar Compounds
- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d2
Uniqueness
The uniqueness of Palonosetron-carboxamide-d1 lies in its deuterium substitution, which can affect its chemical and biological properties. This substitution can lead to differences in reaction rates and binding affinities, making it a valuable compound for studying isotope effects in chemical and biological systems.
特性
IUPAC Name |
(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-XMVJTNOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]heptane-2-carbonitrile, 2-hydroxy-6-methyl-, (2-endo,6-exo)- (9CI)](/img/new.no-structure.jpg)
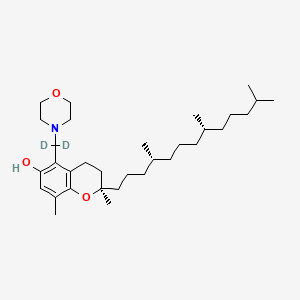
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
